Unii-0hxb5NG8TY

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

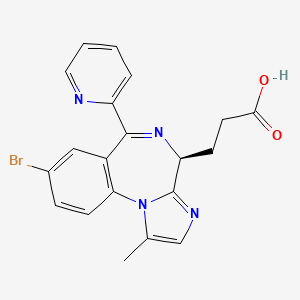

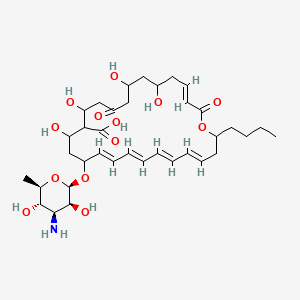

Unii-0hxb5NG8TY, also known as CNS-7054, is a carboxylic acid metabolite of remimazolam, a novel ultra-short-acting benzodiazepine. This compound is primarily known for its role in the metabolism of remimazolam, which is used for procedural sedation and general anesthesia. CNS-7054 itself is an inactive metabolite, meaning it does not exhibit significant pharmacological activity at the benzodiazepine site of the gamma-aminobutyric acid type A receptor .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

CNS-7054 is synthesized through the metabolism of remimazolam. Remimazolam is rapidly hydrolyzed by tissue esterases to produce CNS-7054 and methanol . The synthesis of remimazolam involves the esterification of a benzodiazepine derivative, followed by purification and formulation processes.

Industrial Production Methods

The industrial production of CNS-7054 is not typically conducted as a standalone process. Instead, it is produced as a byproduct of remimazolam metabolism. Remimazolam itself is manufactured through a series of chemical reactions, including esterification and purification steps, under controlled conditions to ensure high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions

CNS-7054 primarily undergoes hydrolysis reactions. It is formed through the hydrolysis of remimazolam by esterases present in various tissues, including the liver, kidney, and lungs . This hydrolysis reaction is rapid and results in the formation of CNS-7054 and methanol.

Common Reagents and Conditions

The hydrolysis of remimazolam to CNS-7054 occurs under physiological conditions, with tissue esterases acting as the catalysts. No additional reagents are required for this reaction, as it occurs naturally within the body .

Major Products

The major products of the hydrolysis reaction are CNS-7054 and methanol. CNS-7054 is the primary metabolite, while methanol is a byproduct of the reaction .

Wissenschaftliche Forschungsanwendungen

CNS-7054 is primarily studied in the context of remimazolam metabolism. Its formation and pharmacokinetics are important for understanding the overall pharmacological profile of remimazolam. Research has shown that CNS-7054 has significantly lower activity at the benzodiazepine site of the gamma-aminobutyric acid type A receptor compared to remimazolam . This makes it an important compound for studying the metabolism and clearance of remimazolam in clinical settings.

Wirkmechanismus

CNS-7054 itself does not exhibit significant pharmacological activity. It is an inactive metabolite formed through the hydrolysis of remimazolam by tissue esterases . The primary mechanism of action of remimazolam involves binding to the benzodiazepine site of the gamma-aminobutyric acid type A receptor, enhancing the inhibitory effects of gamma-aminobutyric acid in the central nervous system. CNS-7054, being an inactive metabolite, does not contribute to this mechanism .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Remimazolam (CNS-7056): The parent compound of CNS-7054, remimazolam is an ultra-short-acting benzodiazepine used for procedural sedation and general anesthesia.

Midazolam: Another benzodiazepine used for sedation, midazolam has a longer duration of action compared to remimazolam.

Propofol: A non-benzodiazepine sedative, propofol is used for induction and maintenance of anesthesia.

Uniqueness of CNS-7054

CNS-7054 is unique in that it is an inactive metabolite of remimazolam, formed through rapid hydrolysis by tissue esterases. Its lack of significant pharmacological activity makes it an important compound for studying the metabolism and clearance of remimazolam without contributing to the sedative effects .

Eigenschaften

CAS-Nummer |

960305-91-3 |

|---|---|

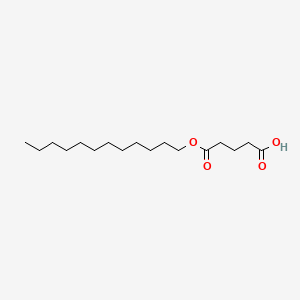

Molekularformel |

C20H17BrN4O2 |

Molekulargewicht |

425.3 g/mol |

IUPAC-Name |

3-[(4S)-8-bromo-1-methyl-6-pyridin-2-yl-4H-imidazo[1,2-a][1,4]benzodiazepin-4-yl]propanoic acid |

InChI |

InChI=1S/C20H17BrN4O2/c1-12-11-23-20-16(6-8-18(26)27)24-19(15-4-2-3-9-22-15)14-10-13(21)5-7-17(14)25(12)20/h2-5,7,9-11,16H,6,8H2,1H3,(H,26,27)/t16-/m0/s1 |

InChI-Schlüssel |

YOIMNRZPSLYTHB-INIZCTEOSA-N |

Isomerische SMILES |

CC1=CN=C2N1C3=C(C=C(C=C3)Br)C(=N[C@H]2CCC(=O)O)C4=CC=CC=N4 |

Kanonische SMILES |

CC1=CN=C2N1C3=C(C=C(C=C3)Br)C(=NC2CCC(=O)O)C4=CC=CC=N4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Methyl-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium iodide](/img/structure/B12645259.png)